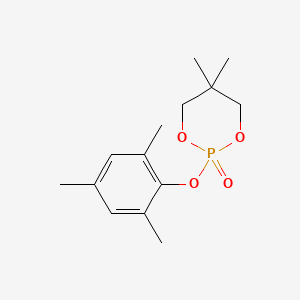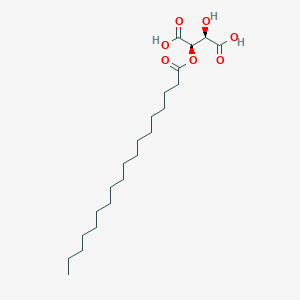
(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid typically involves multi-step organic reactions. One common method includes the esterification of butanedioic acid with octadecanoic acid, followed by selective hydroxylation to introduce the hydroxy group at the 2-position. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of biocatalysts. These methods aim to optimize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its stereochemistry makes it a valuable compound for studying enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid involves its interaction with specific molecular targets. The hydroxy and ester groups play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The stereochemistry of the compound ensures that it fits precisely into the active sites of these targets, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxybutanedioic acid derivatives and esters of octadecanoic acid. These compounds share structural similarities but differ in their stereochemistry or functional groups.
Uniqueness
What sets (2R,3R)-2-Hydroxy-3-(octadecanoyloxy)butanedioic acid apart is its specific (2R,3R) stereochemistry, which significantly influences its chemical reactivity and biological activity. This unique configuration makes it a valuable compound for various applications that require precise stereochemical properties.
Eigenschaften
CAS-Nummer |
72654-73-0 |
|---|---|
Molekularformel |
C22H40O7 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(2R,3R)-2-hydroxy-3-octadecanoyloxybutanedioic acid |
InChI |
InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)29-20(22(27)28)19(24)21(25)26/h19-20,24H,2-17H2,1H3,(H,25,26)(H,27,28)/t19-,20-/m1/s1 |
InChI-Schlüssel |
DNSJBQIYWNTMRC-WOJBJXKFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
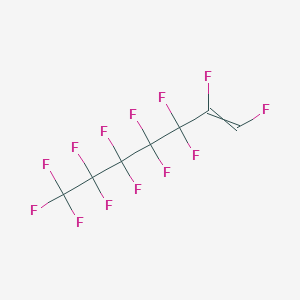
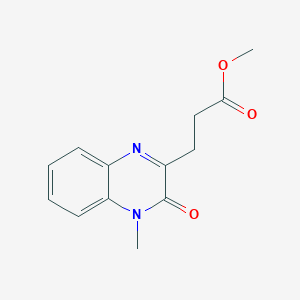
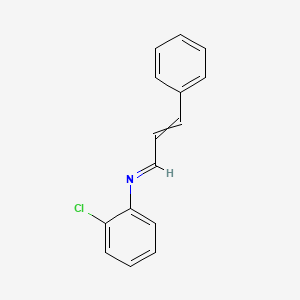
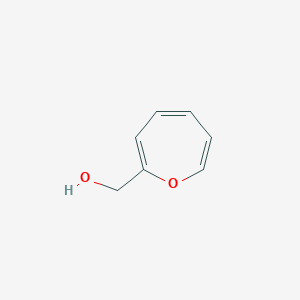
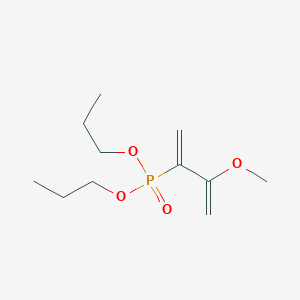
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
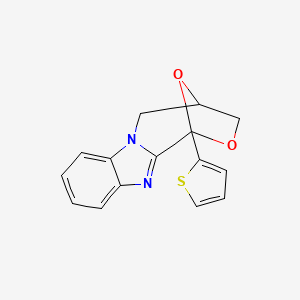
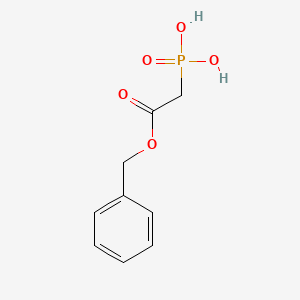
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
